3-fluoro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Overview
Description
3-fluoro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction temperature is maintained between 80-100°C .
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Attachment of the Phenyl Group: : The phenyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the thiazole derivative with a phenyl halide in the presence of a palladium catalyst and a base such as triethylamine. The reaction is typically carried out at room temperature .
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Introduction of the Fluoro Group: : The fluoro group is introduced through a fluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out at low temperatures, typically between -20 to 0°C .
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Formation of the Benzamide Group: : The final step involves the formation of the benzamide group through an amidation reaction. This involves the reaction of the fluoro-substituted thiazole derivative with a benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; room temperature.
Substitution: Sodium methoxide, potassium tert-butoxide; room temperature.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluoro group.
Scientific Research Applications
3-fluoro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to determine its suitability as a drug candidate.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to the disruption of cell growth and proliferation . The exact molecular targets and pathways vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-fluoro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoro group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-fluoro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2OS/c23-18-8-4-7-17(13-18)21(26)24-19-11-9-15(10-12-19)20-14-27-22(25-20)16-5-2-1-3-6-16/h1-14H,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQJQCPOZKKQCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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